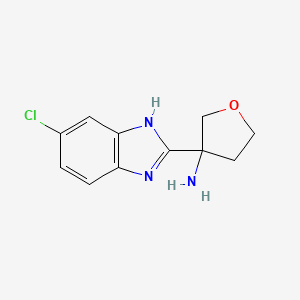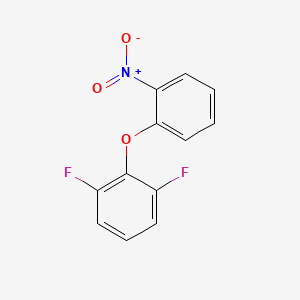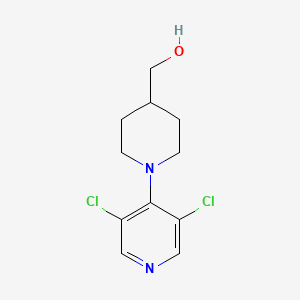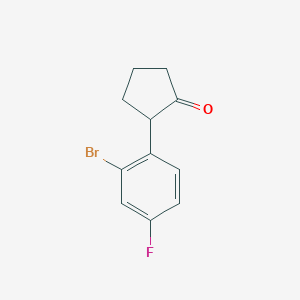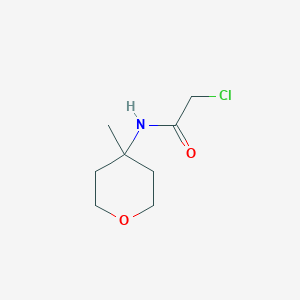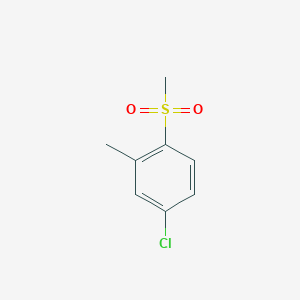
4-Chloro-2-methyl-1-(methylsulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-methyl-1-(methylsulfonyl)benzene is an organic compound with the molecular formula C8H9ClO2S It is a sulfone derivative, characterized by the presence of a sulfonyl functional group attached to a chlorinated aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-1-(methylsulfonyl)benzene typically involves the oxidation of 4-Chloro-2-methylphenyl methyl sulfide. One common method employs hydrogen peroxide (H2O2) as the oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired sulfone product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same oxidation reaction but is optimized for large-scale production with controlled reaction parameters to ensure safety and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-methyl-1-(methylsulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfone to sulfonic acid derivatives.
Reduction: Reduction reactions can revert the sulfone back to the corresponding sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: 4-Chloro-2-methylphenyl methyl sulfide.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-2-methyl-1-(methylsulfonyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-methyl-1-(methylsulfonyl)benzene involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes, such as cyclooxygenase (COX), which play a role in inflammation and pain pathways. The sulfone group is crucial for its activity, as it can form strong interactions with the active sites of these enzymes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chlorophenyl methyl sulfone
- 4-Chloro-3-methylphenol
- 4-Chloro-2-methylphenol
Uniqueness
4-Chloro-2-methyl-1-(methylsulfonyl)benzene is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a different reactivity profile and potential therapeutic applications .
Propiedades
Fórmula molecular |
C8H9ClO2S |
|---|---|
Peso molecular |
204.67 g/mol |
Nombre IUPAC |
4-chloro-2-methyl-1-methylsulfonylbenzene |
InChI |
InChI=1S/C8H9ClO2S/c1-6-5-7(9)3-4-8(6)12(2,10)11/h3-5H,1-2H3 |
Clave InChI |
POMIDSINUFQTCE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



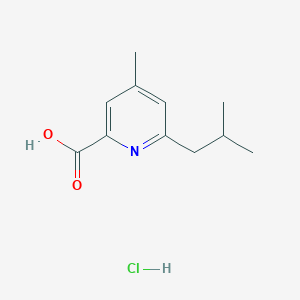
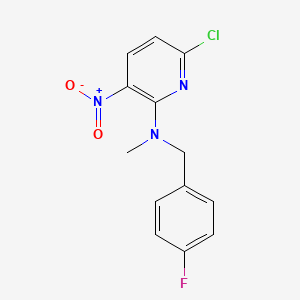
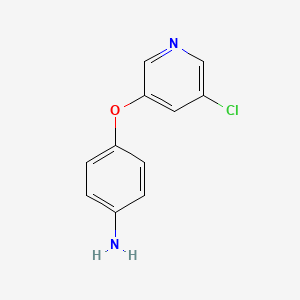
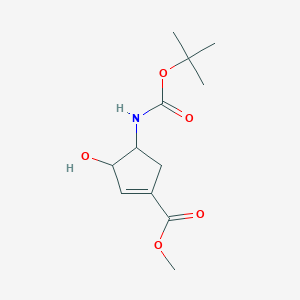
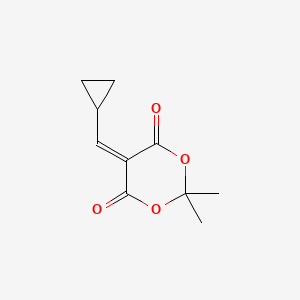
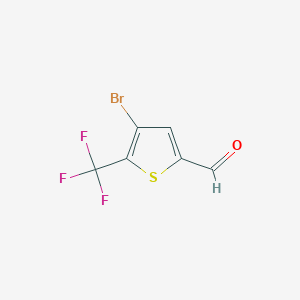
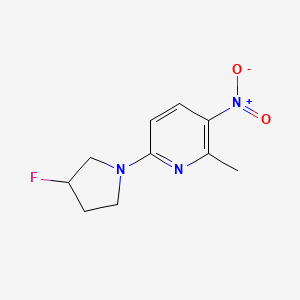
![1-(4-Chloro-2-morpholino-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethan-1-one](/img/structure/B8413961.png)
